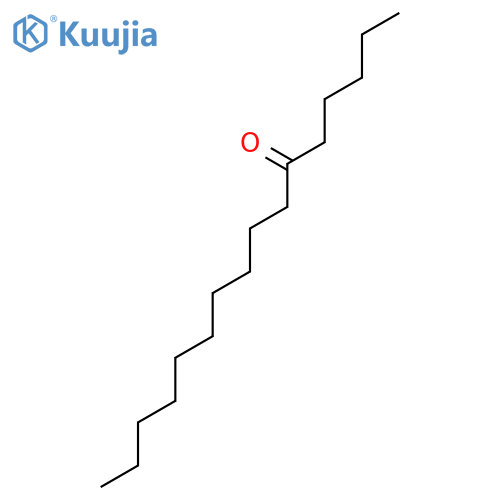Cas no 57661-23-1 (6-Hexadecanone)

6-Hexadecanone structure
商品名:6-Hexadecanone
6-Hexadecanone 化学的及び物理的性質
名前と識別子
-
- 6-Hexadecanone
- hexadecan-6-one
- DTXSID60206364
- SCHEMBL1784579
- NSC158532
- CHEMBL3273572
- NSC 158532
- CIAHHJXQZXLMPN-UHFFFAOYSA-N
- EINECS 260-885-6
- NSC-158532
- NS00053900
- 57661-23-1
-
- MDL: MFCD00051549
- インチ: InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h3-15H2,1-2H3
- InChIKey: CIAHHJXQZXLMPN-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCC(=O)CCCCC
計算された属性
- せいみつぶんしりょう: 240.24500
- どういたいしつりょう: 240.245316
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 13
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.8292 (estimate)
- ゆうかいてん: 35-36°C
- ふってん: 308.15°C (estimate)
- フラッシュポイント: 83.6°C
- 屈折率: 1.4440 (estimate)
- PSA: 17.07000
- LogP: 5.66660
- ようかいせい: 未確定
6-Hexadecanone セキュリティ情報
- セキュリティの説明: S22; S24/25
6-Hexadecanone 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
6-Hexadecanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-278514A-25g |
6-Hexadecanone, |
57661-23-1 | 25g |
¥9025.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | Y1132515-5g |
hexadecan-6-one |
57661-23-1 | 95% | 5g |
$1800 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1132515-5g |
hexadecan-6-one |
57661-23-1 | 95% | 5g |
$1800 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1132515-5g |
hexadecan-6-one |
57661-23-1 | 95% | 5g |
$1800 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1941601-5g |
Hexadecan-6-one |
57661-23-1 | 98% | 5g |
¥3115.00 | 2024-05-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-25g |
6-Hexadecanone, 97% |
57661-23-1 | 97% | 25g |
¥2690.00 | 2023-02-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-100g |
6-Hexadecanone, 97% |
57661-23-1 | 97% | 100g |
¥8472.00 | 2023-02-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278514-5 g |
6-Hexadecanone, |
57661-23-1 | 5g |
¥1,918.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-278514A-25 g |
6-Hexadecanone, |
57661-23-1 | 25g |
¥9,025.00 | 2023-07-11 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25154-5g |
6-Hexadecanone, 97% |
57661-23-1 | 97% | 5g |
¥591.00 | 2023-02-15 |
57661-23-1 (6-Hexadecanone) 関連製品
- 593-08-8(2-Tridecanone)
- 110-13-4(hexane-2,5-dione)
- 111-13-7(2-Octanone)
- 120-92-3(Cyclopentanone)
- 502-49-8(Cyclooctanone)
- 502-72-7(Cyclopentadecanone)
- 112-12-9(2-Undecanone)
- 502-56-7(5-Nonanone)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
